molecular formula C9H7BrOS2 B064759 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde CAS No. 175202-64-9

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde

Cat. No. B064759
CAS RN: 175202-64-9
M. Wt: 275.2 g/mol
InChI Key: IYHYLNUZVOCFTO-UHFFFAOYSA-N
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Description

“5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a thiophene ring, which is a five-member aromatic ring made up of one sulfur atom and four carbon atoms . This compound is a derivative of thieno[2,3-b]thiophene .


Synthesis Analysis

The synthesis of derivatives of thieno[2,3-b]thiophene, such as “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde”, has been described in the literature . The synthesis involves the use of versatile, readily accessible diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate . The synthesis process involves several steps, including treatment with sodium hydride and carbon disulfide followed by methyl iodide .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” includes a sulfur-containing heterocycle and a carboxylic acid functional group . The molecular formula of this compound is CHBrOS .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde” and its derivatives have been studied . For instance, the compound can react with o-phenylenediamine in refluxing ethanol to give a specific derivative .

Scientific Research Applications

Organic Semiconductors

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde: is a promising candidate for the development of organic semiconductors . Its molecular structure allows for efficient charge transport, which is crucial in the performance of organic field-effect transistors (OFETs). The presence of the thiophene ring contributes to the stability and electronic properties of the semiconductor.

OLED Materials

The compound’s potential in the fabrication of organic light-emitting diodes (OLEDs) is significant . OLEDs are used in a variety of display and lighting technologies, and the thiophene derivatives can be utilized to improve the light-emitting properties, such as brightness and color purity.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives, including 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde , are used as corrosion inhibitors . They protect metals from corrosion by forming a barrier that prevents the interaction between the metal surfaces and corrosive substances.

Pharmacological Properties

This compound can be used to synthesize molecules with various pharmacological properties. It has been noted that thiophene derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities . This makes them valuable in the development of new medications.

Synthesis of Polymers

The versatility of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde in chemical reactions highlights its role as a precursor for the synthesis of polymers. These polymers can have applications ranging from industrial materials to biocompatible substances.

Dyes and Pigments

Due to its chemical structure, the compound can serve as a raw material for the production of organic dyes and pigments . These dyes and pigments are essential in textile manufacturing, printing inks, and coloring agents for various materials.

Future Directions

Thiophene derivatives, including “5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde”, have potential applications in a wide variety of optical and electronic systems . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

properties

IUPAC Name

5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHYLNUZVOCFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594843
Record name 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde

CAS RN

175202-64-9
Record name 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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